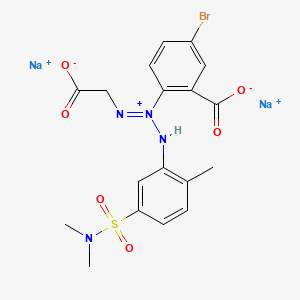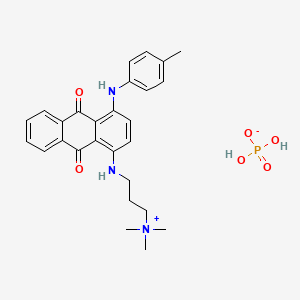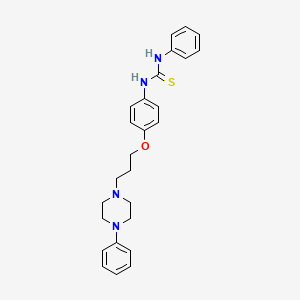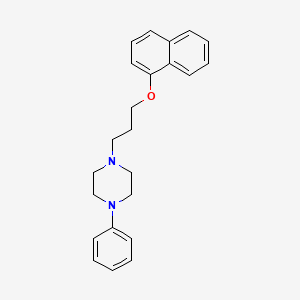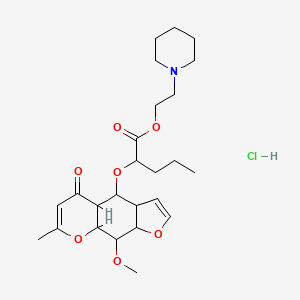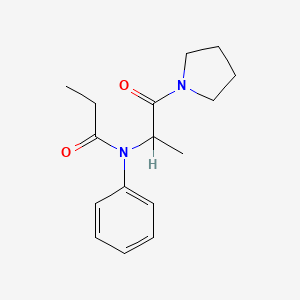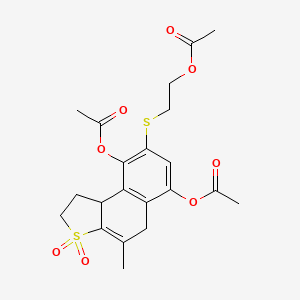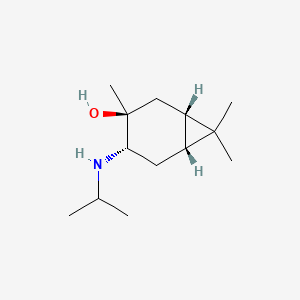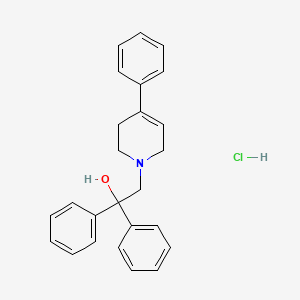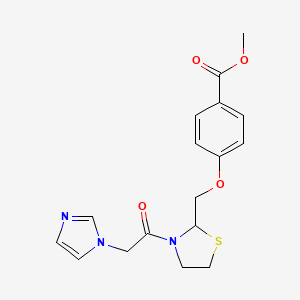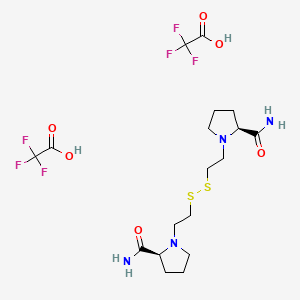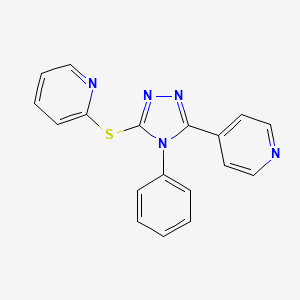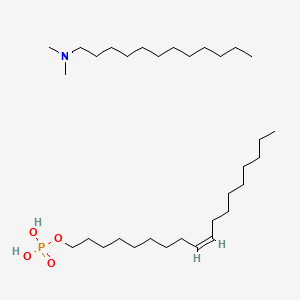
Oleyl hydrogen phosphate, dimethyldodecylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleyl hydrogen phosphate, dimethyldodecylamine salt is a compound that combines the properties of oleyl hydrogen phosphate and dimethyldodecylamine. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations where emulsification, dispersion, and stabilization are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oleyl hydrogen phosphate, dimethyldodecylamine salt typically involves the reaction of oleyl hydrogen phosphate with dimethyldodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are mixed in precise proportions, and the reaction is monitored to maintain optimal conditions. The product is then purified and formulated for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oleyl hydrogen phosphate, dimethyldodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Oleyl hydrogen phosphate, dimethyldodecylamine salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifier in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying and stabilizing properties.
Mecanismo De Acción
The mechanism of action of oleyl hydrogen phosphate, dimethyldodecylamine salt involves its ability to interact with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other surfactants like cetyltrimethylammonium bromide and sodium dodecyl sulfate. These compounds share similar properties but differ in their specific chemical structures and applications.
Uniqueness
Oleyl hydrogen phosphate, dimethyldodecylamine salt is unique due to its combination of oleyl hydrogen phosphate and dimethyldodecylamine, which imparts specific properties that are advantageous in certain applications. Its ability to form stable emulsions and interact with biological membranes makes it particularly valuable in pharmaceutical and cosmetic formulations.
Propiedades
Número CAS |
68439-29-2 |
|---|---|
Fórmula molecular |
C32H68NO4P |
Peso molecular |
561.9 g/mol |
Nombre IUPAC |
N,N-dimethyldodecan-1-amine;[(Z)-octadec-9-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H37O4P.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);4-14H2,1-3H3/b10-9-; |
Clave InChI |
QJKCNXZOYBCXSL-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



